Pyrido[1,2-a]benzimidazol-8-ol
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Overview
Description
Pyrido[1,2-a]benzimidazol-8-ol is a heterocyclic compound that belongs to the class of fused aromatic rings. This compound is characterized by the fusion of a pyridine ring with a benzimidazole ring, incorporating an -OH group at the 8th position. The unique structure of this compound endows it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a]benzimidazol-8-ol typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One common method is the metal-free, iodine-promoted synthesis, where cyclohexanones and 2-aminopyridines react in the presence of air oxygen as an oxidant and iodine as a mediator . This reaction tolerates a wide range of substituents on both starting materials and yields high product amounts.
Industrial Production Methods: Industrial production of this compound often employs transition-metal-catalyzed methods. For instance, the Ullmann-type one-pot intramolecular cascade reaction using 2-aminopyridines and 2-iodophenylboronic acids under ligand-free Cu(OAc)2 catalysis is a notable approach . This method is advantageous due to its high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyrido[1,2-a]benzimidazol-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Pyrido[1,2-a]benzimidazol-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyrido[1,2-a]benzimidazol-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting transcription and translation processes . The presence of the -OH group at the 8th position enhances its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazol-8-ol can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure lacking the fused pyridine ring, commonly used in antifungal and antiparasitic drugs.
Pyrimido[1,2-a]benzimidazole: Similar structure but with a pyrimidine ring instead of pyridine, known for its antiviral properties.
Azolo[1,5-a]pyrimidines: Compounds with similar biological properties, including antiviral and antibacterial activities.
Uniqueness: this compound stands out due to its unique fusion of pyridine and benzimidazole rings, along with the presence of the -OH group, which enhances its chemical reactivity and biological activity.
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazol-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-4-5-9-10(7-8)13-6-2-1-3-11(13)12-9/h1-7,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJTLMBJPKXLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578617 |
Source
|
Record name | Pyrido[1,2-a]benzimidazol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123444-29-1 |
Source
|
Record name | Pyrido[1,2-a]benzimidazol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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